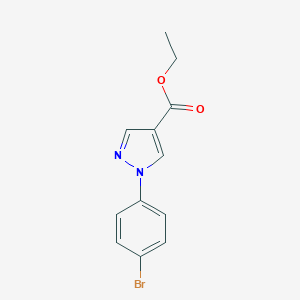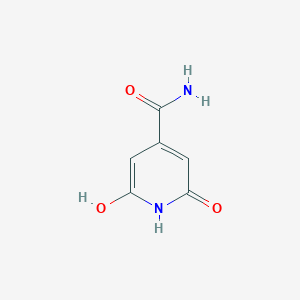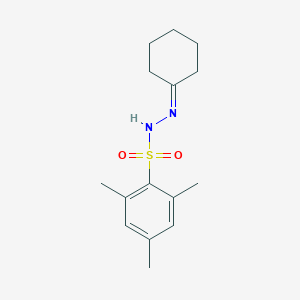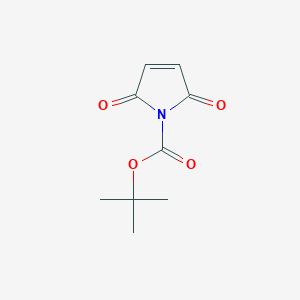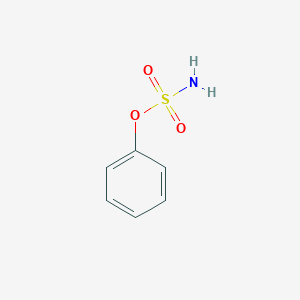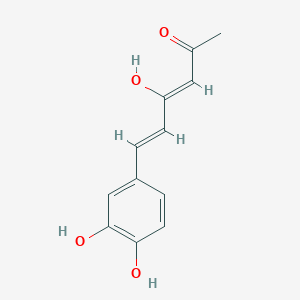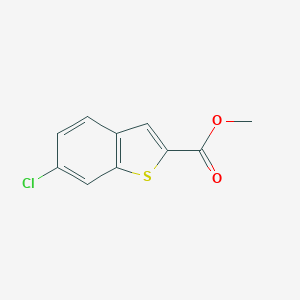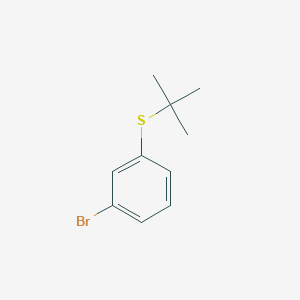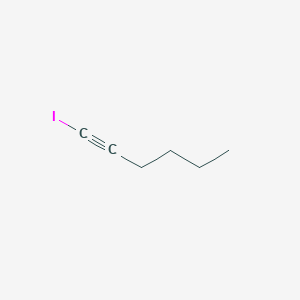
1-Iodohex-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodohex-1-yne is a chemical compound that belongs to the family of alkynes. It is a highly reactive compound that has been used in various scientific research applications. The synthesis of 1-Iodohex-1-yne is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Iodohex-1-yne is not well understood. However, it is believed that the compound reacts with various functional groups in organic compounds, leading to the formation of new compounds. The highly reactive nature of 1-Iodohex-1-yne makes it an ideal reagent for organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Iodohex-1-yne are not well understood. However, it is believed that the compound may have toxic effects on living organisms due to its highly reactive nature. Therefore, caution must be taken when handling the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Iodohex-1-yne in lab experiments include its high reactivity, which makes it an ideal reagent for organic synthesis reactions. However, the compound is highly toxic and requires careful handling to avoid any accidents. The limitations of using 1-Iodohex-1-yne in lab experiments include the complex synthesis method, which requires careful attention to detail and a thorough understanding of chemical reactions.
Direcciones Futuras
For the use of 1-Iodohex-1-yne in scientific research include the synthesis of new compounds, the study of its mechanism of action, and the determination of its biochemical and physiological effects on living organisms.
Métodos De Síntesis
The synthesis of 1-Iodohex-1-yne is a complex process that involves several steps. The first step involves the reaction of 1-hexyne with iodine in the presence of a catalyst such as copper iodide. The reaction produces 1-Iodo-1-hexene, which is then further reacted with sodium amide to produce 1-Iodohex-1-yne. The reaction is carried out under anhydrous conditions and requires careful attention to detail to ensure that the reaction proceeds smoothly.
Aplicaciones Científicas De Investigación
1-Iodohex-1-yne has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. It is also used as a starting material for the synthesis of other compounds. 1-Iodohex-1-yne has been used in the synthesis of various natural products such as alkaloids and terpenes.
Propiedades
Número CAS |
1119-67-1 |
|---|---|
Nombre del producto |
1-Iodohex-1-yne |
Fórmula molecular |
C6H9I |
Peso molecular |
208.04 g/mol |
Nombre IUPAC |
1-iodohex-1-yne |
InChI |
InChI=1S/C6H9I/c1-2-3-4-5-6-7/h2-4H2,1H3 |
Clave InChI |
SACKEEAAIYXWOZ-UHFFFAOYSA-N |
SMILES |
CCCCC#CI |
SMILES canónico |
CCCCC#CI |
Pictogramas |
Irritant |
Sinónimos |
1-Iodo-1-hexyne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



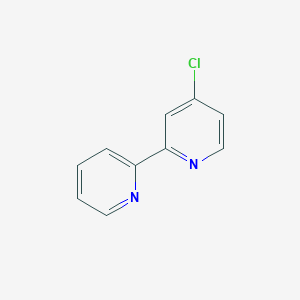
![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
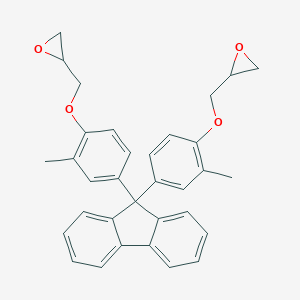
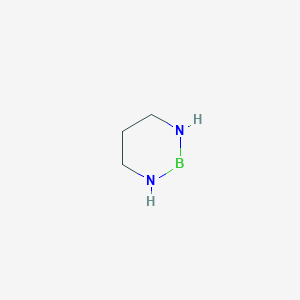
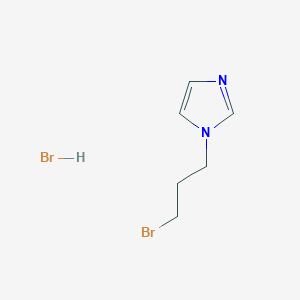
![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)
